N-(2,4-dimethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide
Description
N-(2,4-dimethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is a pyrazolo[1,5-a]pyrazine derivative characterized by a 2-phenyl-substituted pyrazine core linked to an acetamide moiety. The acetamide nitrogen is substituted with a 2,4-dimethylphenyl group.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c1-15-8-9-18(16(2)12-15)23-21(27)14-25-10-11-26-20(22(25)28)13-19(24-26)17-6-4-3-5-7-17/h3-13H,14H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XASCSJKJVURZAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=CC=C4)C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity based on various studies and findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is , with a molecular weight of approximately 372.43 g/mol. The structure incorporates a pyrazolo[1,5-a]pyrazine core which is known for diverse biological activities.
Biological Activity Overview
-
Anticancer Activity :
- A study published in Bioorganic & Medicinal Chemistry Letters investigated the compound's potential as an inhibitor of FLT3 kinase, which is implicated in various malignancies. The results indicated that the compound exhibited moderate inhibitory activity against FLT3, suggesting its potential as an anticancer agent .
- Further research demonstrated that derivatives of this compound could selectively inhibit cell proliferation in cancer cell lines, indicating its role in cancer therapy development.
-
Antibacterial Activity :
- Research published in the European Journal of Medicinal Chemistry evaluated the antibacterial properties of this compound against various bacterial strains. The compound showed moderate activity against certain Gram-positive bacteria . This suggests its potential application in treating bacterial infections.
-
Mechanism of Action :
- The proposed mechanism for the anticancer activity includes inhibition of kinase activity essential for cell signaling pathways that regulate cell growth and survival. The antibacterial mechanism may involve disruption of bacterial cell wall synthesis or function .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Moderate inhibition of FLT3 kinase | |
| Antibacterial | Moderate activity against Gram-positive bacteria | |
| Mechanism | Inhibition of cell signaling pathways |
Case Study: Anticancer Activity
A specific study focused on the compound's effect on human leukemia cells (e.g., MV4-11 cells). Treatment with varying concentrations resulted in a dose-dependent decrease in cell viability, with IC50 values indicating significant potency compared to standard chemotherapeutics. The study highlighted the importance of further exploring structural modifications to enhance efficacy and selectivity.
Case Study: Antibacterial Activity
Another study tested the compound against Staphylococcus aureus and Escherichia coli. Results showed that while the compound was less effective than traditional antibiotics, it presented a viable alternative for developing new antibacterial agents, particularly in light of increasing antibiotic resistance.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Structural and Pharmacological Insights
Substituent Effects :
- Chloro Groups (e.g., in ): Enhance lipophilicity and binding to hydrophobic targets like transmembrane receptors. Chlorinated analogs are often prioritized for CNS-targeting probes due to improved blood-brain barrier penetration .
- Methoxy/Methyl Groups (e.g., in ): Methoxy groups improve aqueous solubility via hydrogen bonding, while methyl groups increase metabolic stability by blocking oxidative degradation sites .
- Ethoxy Groups (): Extend half-life by slowing hepatic metabolism compared to smaller alkoxy substituents.
Biological Activity: Pyrazolo[1,5-a]pyrazine derivatives are structurally related to pyrazolo[1,5-a]pyrimidines (e.g., F-DPA, DPA-714), which are used as radioligands for neuroimaging due to high affinity for translocator protein (TSPO) .
Crystallographic Data :
- Substituents on aryl rings influence molecular conformation. For example, dihedral angles between pyrazole and phenyl rings in range from 37.4° to 67.0°, affecting intermolecular interactions and crystal packing. Such structural details correlate with solubility and bioavailability .
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | Toluene, reflux, 24 h | 72–98 | |
| Acylation | DMF, NaH, 0°C → RT | 65–85 | |
| Purification | Ethanol recrystallization | >95 |
How can researchers address challenges in characterizing tautomeric forms (e.g., amine vs. imine) in this compound?
Methodological Answer:
Tautomeric equilibria (e.g., amine:imine ratios of 50:50) are resolved using:
- 1H NMR : Distinct NH proton signals at δ 11.20–13.30 ppm differentiate tautomers .
- X-ray Crystallography : Resolves solid-state conformation, as seen in related pyrazolo-pyrimidine analogs .
- DFT Calculations : Predict stability of tautomers using Gaussian09 with B3LYP/6-31G(d) basis set .
What strategies improve solubility for in vitro bioactivity assays?
Methodological Answer:
- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility .
- Derivatization : Introduce polar groups (e.g., sulfonyl or hydroxyl) at the 4-oxo position without disrupting the core structure .
Advanced Research Questions
How can researchers resolve contradictions in biological activity data across structural analogs?
Methodological Answer:
- SAR Analysis : Compare analogs with systematic substitutions (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) to identify critical pharmacophores. For example, fluorinated derivatives show enhanced binding to kinase targets .
- Dose-Response Studies : Validate activity using orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to rule off-target effects .
Q. Table 2: Key Structural Modifications and Bioactivity
| Modification | Bioactivity Trend | Reference |
|---|---|---|
| 4-Fluorophenyl substituent | ↑ Kinase inhibition (IC₅₀ = 0.2 µM) | |
| Methoxy group at benzyl position | ↓ Solubility, ↑ cytotoxicity |
What computational methods predict binding modes to biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., TSPO for neuroinflammation studies) .
- MD Simulations : GROMACS for 100 ns trajectories to assess stability of ligand-receptor complexes .
How can reaction mechanisms for unexpected byproducts (e.g., dimerization) be elucidated?
Methodological Answer:
- LC-MS Monitoring : Track intermediates during synthesis; dimeric byproducts often form via radical coupling or Michael addition .
- Isolation and Characterization : Purify byproducts via preparative HPLC and assign structures using HRMS and 2D NMR .
What strategies mitigate degradation under physiological conditions?
Methodological Answer:
- pH Stability Studies : Assess degradation kinetics in buffers (pH 1–9) to identify labile bonds (e.g., acetamide hydrolysis at pH <3) .
- Protective Groups : Introduce tert-butyl or trityl groups at sensitive sites (e.g., 4-oxo position) for in vivo studies .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
